tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate
Description
tert-Butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate is a carbamate-protected amine derivative characterized by a tert-butoxycarbonyl (Boc) group and a 1,1-difluoro-2-methylpropan-2-yl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates. The 1,1-difluoro moiety introduces electronegativity and steric bulk, which may influence solubility, stability, and reactivity compared to non-fluorinated analogs. While direct synthesis data for this compound is unavailable in the provided evidence, analogous tert-butyl carbamates are synthesized via coupling reactions between Boc-protected intermediates and halogenated or functionalized amines under basic conditions (e.g., K₂CO₃/NaI in dioxane) .
The compound’s fluorine substituents could enhance metabolic stability and bioavailability, a common strategy in drug design.
Properties
IUPAC Name |
tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h6H,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZGEDXOKIJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143953 | |
| Record name | Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-51-7 | |
| Record name | Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the appropriate amine in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate is used as a protecting group for amines due to its stability under various reaction conditions and ease of removal under acidic conditions .
Biology
In biological research, this compound can be used to modify peptides and proteins, enhancing their stability and bioavailability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug, where the carbamate group can be cleaved in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate involves the cleavage of the carbamate group under acidic conditions, releasing the active amine. This process is facilitated by the electron-withdrawing effects of the difluoromethyl group, which stabilizes the transition state and lowers the activation energy for the reaction . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The target compound’s 1,1-difluoro group increases electronegativity compared to non-fluorinated analogs (e.g., tert-butyl N-cyclopentyl carbamates ). This may reduce basicity and alter solubility in polar solvents.
Thermal Stability: Fluorinated carbamates often exhibit higher thermal stability due to strong C–F bonds. Example 7’s complex heterocyclic structure has a melting point of 163–166°C , while non-fluorinated carbamates (e.g., cyclopentyl derivatives) may decompose at lower temperatures.
Pharmacological and Industrial Relevance
- Drug Intermediates : Piperidine and cyclopentyl carbamates (e.g., CAS: 1268520-95-1 ) are common in kinase inhibitor synthesis, while the target compound’s fluorinated structure may optimize pharmacokinetics.
- Chemical Reagents : Chlorosulfonyl derivatives (e.g., CAS: 1956335-01-5 ) serve as electrophilic sulfonation agents, contrasting with the target compound’s likely role as a protected amine.
Biological Activity
The compound tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate is a carbamate derivative that has garnered attention in biological research due to its potential applications in medicinal chemistry, enzymatic studies, and as a precursor for biologically active molecules. This article provides an overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₀H₁₆F₂N₁O₂
Molecular Weight : 239.23 g/mol
CAS Number : 1803586-51-7
The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with a difluoromethyl group. This unique structure imparts distinct electronic and steric properties that enhance its stability and reactivity compared to similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Interaction : The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group enhances lipophilicity and membrane permeability. This interaction modulates the activity of enzymes or receptors, leading to various biological effects.
- Prodrug Potential : The carbamate group can be cleaved in vivo to release the active amine, making it a candidate for prodrug development.
1. Enzyme-Catalyzed Reactions
In biological research, this compound serves as a useful probe for studying enzyme-catalyzed reactions involving carbamates. It can also be utilized to modify peptides and proteins, enhancing their stability and bioavailability.
2. Medicinal Chemistry
Research indicates that this compound may act as an intermediate in the synthesis of drug candidates. Its structural features are explored for developing new pharmaceuticals with improved efficacy and safety profiles .
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds using assays such as MTT in mouse microglial cells. These studies help evaluate the safety profile and therapeutic potential of derivatives based on this carbamate .
Table 1: Summary of Biological Activity Studies
Case Study: Anti-inflammatory Properties
A recent study demonstrated that derivatives of this compound exhibited anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines in stimulated microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .
Comparison with Similar Compounds
| Compound Name | Molecular Structure | Unique Features |
|---|---|---|
| tert-butyl carbamate | C₄H₉NO₂ | Lacks difluoromethyl group; less reactive. |
| tert-butyl N-(1,1-difluoroethyl)carbamate | C₈H₁₄F₂N₁O₂ | Different substitution pattern affects reactivity. |
| tert-butyl N-(1,1,1-trifluoro-2-methylpropan-2-yl)carbamate | C₈H₁₂F₃N₁O₂ | Contains additional fluorine; alters chemical properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
